molecular formula C17H16N2O6 B5854424 methyl 2-{[(3-methyl-4-nitrophenoxy)acetyl]amino}benzoate

methyl 2-{[(3-methyl-4-nitrophenoxy)acetyl]amino}benzoate

Cat. No. B5854424
M. Wt: 344.32 g/mol
InChI Key: ACDAOWSHAREXIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-{[(3-methyl-4-nitrophenoxy)acetyl]amino}benzoate, also known as MNBA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MNBA is a synthetic compound that is commonly used in pharmaceutical research, particularly in the development of drugs that target specific cellular pathways.

Mechanism of Action

The mechanism of action of methyl 2-{[(3-methyl-4-nitrophenoxy)acetyl]amino}benzoate is not fully understood, but it is believed to involve the inhibition of specific cellular pathways. This compound has been shown to inhibit the activity of several enzymes, including acetylcholinesterase, cyclooxygenase-2, and phospholipase A2. This compound has also been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α.
Biochemical and Physiological Effects:
This compound has been shown to exhibit several biochemical and physiological effects. In vitro studies have shown that this compound inhibits the activity of acetylcholinesterase, cyclooxygenase-2, and phospholipase A2. This compound has also been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. In vivo studies have shown that this compound exhibits anti-inflammatory, anti-tumor, and anti-microbial activities.

Advantages and Limitations for Lab Experiments

Methyl 2-{[(3-methyl-4-nitrophenoxy)acetyl]amino}benzoate has several advantages for use in lab experiments. This compound is a synthetic compound that can be easily synthesized using a variety of methods. This compound is also stable and can be stored for extended periods of time without degradation. However, this compound has some limitations for use in lab experiments. This compound is a relatively new compound and its mechanism of action is not fully understood. Further research is needed to fully elucidate the biochemical and physiological effects of this compound.

Future Directions

There are several future directions for research on methyl 2-{[(3-methyl-4-nitrophenoxy)acetyl]amino}benzoate. One area of research is the development of this compound-based drugs for the treatment of neurological disorders such as Alzheimer's disease. This compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the degradation of acetylcholine, a neurotransmitter that is essential for cognitive function. Another area of research is the development of this compound-based drugs for the treatment of inflammatory disorders such as rheumatoid arthritis. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. Additionally, further research is needed to fully elucidate the mechanism of action of this compound and to identify any potential side effects or toxicity associated with its use.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been extensively studied for its potential use in pharmaceutical research, particularly in the development of drugs that target specific cellular pathways. This compound has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities, and has been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease. Further research is needed to fully elucidate the mechanism of action of this compound and to identify any potential side effects or toxicity associated with its use.

Synthesis Methods

Methyl 2-{[(3-methyl-4-nitrophenoxy)acetyl]amino}benzoate can be synthesized using a variety of methods, including the reaction of 3-methyl-4-nitrophenol with ethyl chloroformate, followed by reaction with 2-aminobenzoic acid and methanol. This reaction produces this compound as a white crystalline powder with a melting point of 132-134°C. Other methods of synthesis include the reaction of 3-methyl-4-nitrophenol with methyl chloroformate, followed by reaction with 2-aminobenzoic acid and methanol.

Scientific Research Applications

Methyl 2-{[(3-methyl-4-nitrophenoxy)acetyl]amino}benzoate has been extensively studied for its potential applications in various fields of scientific research. In pharmaceutical research, this compound has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities. This compound has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease. This compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the degradation of acetylcholine, a neurotransmitter that is essential for cognitive function.

properties

IUPAC Name

methyl 2-[[2-(3-methyl-4-nitrophenoxy)acetyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O6/c1-11-9-12(7-8-15(11)19(22)23)25-10-16(20)18-14-6-4-3-5-13(14)17(21)24-2/h3-9H,10H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACDAOWSHAREXIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)NC2=CC=CC=C2C(=O)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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